1-Phenylethyl isobutyrate

Catalog No.
S562986
CAS No.
7775-39-5
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylethyl isobutyrate

CAS Number

7775-39-5

Product Name

1-Phenylethyl isobutyrate

IUPAC Name

1-phenylethyl 2-methylpropanoate

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-9(2)12(13)14-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

JZCCYSDOUYQZMW-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC(C)C1=CC=CC=C1

Solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

alpha-methylbenzyl isobutyrate

Canonical SMILES

CC(C)C(=O)OC(C)C1=CC=CC=C1

As a Natural Product:

Several studies have identified 1-Phenylethyl isobutyrate as a constituent of various plants, including:

  • Pelargonium endlicherianum: This plant, commonly known as lemon balm, is known for its medicinal properties. Research has identified 1-Phenylethyl isobutyrate as one of the volatile compounds contributing to the plant's aroma.
  • Hypericum perforatum: This plant, also known as St. John's wort, is commonly used in herbal medicine for depression. Studies have shown the presence of 1-Phenylethyl isobutyrate in the essential oil of the plant [].
  • Chamaemelum nobile: This plant, commonly known as Roman chamomile, is used for its calming and relaxing properties. Research has identified 1-Phenylethyl isobutyrate as one of the volatile compounds present in the flower heads [].

1-Phenylethyl isobutyrate, also known as phenyl ethyl isobutyrate, is an organic compound with the molecular formula C12H16O2C_{12}H_{16}O_{2} and a molecular weight of approximately 192.26 g/mol. This compound is characterized by its ester functional group and is derived from the reaction between 1-phenylethanol and isobutyric acid. It appears as a colorless liquid with a pleasant floral and fruity aroma, making it valuable in the fragrance and flavor industries.

The mechanism of action of 1-Phenylethyl isobutyrate is not directly related to biological systems. However, its pleasant aroma interacts with olfactory receptors in the nose, triggering the sense of smell [].

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back into its constituent alcohol and acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can yield different esters.
  • Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

The reactivity of 1-phenylethyl isobutyrate is influenced by the steric effects of the isobutyl group, which can affect the rates of these reactions compared to simpler esters .

Research indicates that 1-phenylethyl isobutyrate has low acute toxicity, with an LD50 greater than 5000 mg/kg in rabbits for dermal exposure and in rats for oral ingestion. It causes mild irritation upon contact with skin or eyes but is generally considered safe for use in consumer products at regulated concentrations . Its pleasant aroma contributes to its application in fragrances, where it may also exhibit some antimicrobial properties.

The synthesis of 1-phenylethyl isobutyrate typically involves an esterification reaction:

  • Esterification: Combine 1-phenylethanol with isobutyric acid in the presence of a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) under reflux conditions.
  • Purification: After completion, the reaction mixture is cooled, and the product can be purified through distillation or column chromatography.

A general procedure involves dissolving 1 mmol of 1-phenylethanol in an organic solvent (such as chloroform), adding a carboxylic acid, and stirring at room temperature for several hours before purification .

1-Phenylethyl isobutyrate finds extensive use in various fields:

  • Fragrance Industry: It serves as a key ingredient in perfumes due to its floral and fruity scent.
  • Food Industry: Used as a flavoring agent to impart fruity notes in food products.
  • Cosmetics: Incorporated into personal care products for its aromatic properties.

Its unique olfactory characteristics make it particularly suitable for creating complex fragrance blends .

Studies have shown that 1-phenylethyl isobutyrate interacts with various biological systems, primarily through olfactory receptors. Its pleasant scent profile can influence mood and perception, making it a popular choice in aromatherapy. Additionally, research into its antimicrobial properties suggests potential applications in food preservation and safety .

Several compounds share structural similarities with 1-phenylethyl isobutyrate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Phenylethyl acetateC10H12O2Commonly used as a flavoring agent; less complex aroma
Benzyl acetateC9H10O2Known for its sweet, floral scent; widely used in perfumes
Ethyl phenylacetateC11H14O2Used in fragrances; has a more pronounced fruity note

While all these compounds are esters derived from phenolic alcohols, 1-phenylethyl isobutyrate stands out due to its specific aroma profile that combines floral and fruity elements, making it particularly versatile in both fragrance and food applications .

Physical Description

colourless oily liquid with a sweet, floral-green odou

XLogP3

3.1

Density

0.977-0.983

Other CAS

7775-39-5

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 2-methyl-, 1-phenylethyl ester: ACTIVE

Dates

Modify: 2024-04-14

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